molecular formula C17H16N2O2 B1333046 Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate CAS No. 338400-98-9

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate

Cat. No. B1333046
CAS RN: 338400-98-9
M. Wt: 280.32 g/mol
InChI Key: XECMUZLIYVINON-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate is a compound that has been studied in the field of scientific research. It is a derivative of the pyrrole family and is known to possess a wide range of properties, including antimicrobial, antifungal, and anti-inflammatory activities. The compound has been studied for its potential applications in various fields, such as drug development, biochemistry, and biotechnology.

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate has been explored for its potential in synthesizing various bioactive compounds. A study by Markosyan et al. (2020) developed a method for synthesizing ethyl 4'-(phenoxycarbonylamino)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate, which exhibited antitumor and anti-monoamine oxidase activities (Markosyan et al., 2020).

Crystal Structure and Antitumor Activity

Liu et al. (2018) synthesized a compound related to this compound, which showed distinct inhibition of cancer cell line proliferation (Liu et al., 2018).

Antimicrobial Activity

Radwan et al. (2020) synthesized compounds including Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate, which demonstrated antimicrobial properties (Radwan et al., 2020).

Synthesis and Antibacterial Activity

Patel and Patel (2017) synthesized a series of compounds including ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, which were screened for their antibacterial activity against various bacterial strains (Patel & Patel, 2017).

Synthesis and DNA Interaction Studies

Kurt et al. (2020) engaged in the synthesis of novel Schiff base ligands derived from components similar to this compound, which showed DNA binding activity and potential as drug candidates (Kurt et al., 2020).

Fluorescent Probe for Alzheimer’s Disease

Fa et al. (2015) synthesized a fluorescent probe for β-amyloids, relevant in Alzheimer’s disease research, using compounds related to this compound (Fa et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, 2-aminothiazole derivatives have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. Given the biological activities associated with similar compounds, it could be of interest in fields such as medicinal chemistry and drug discovery .

properties

IUPAC Name

ethyl 2-amino-4-naphthalen-2-yl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-21-17(20)15-14(10-19-16(15)18)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,19H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECMUZLIYVINON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC3=CC=CC=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377075
Record name Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338400-98-9
Record name Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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